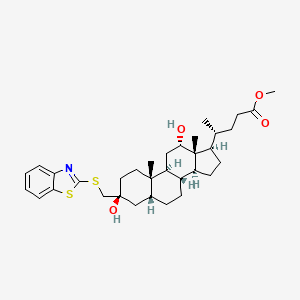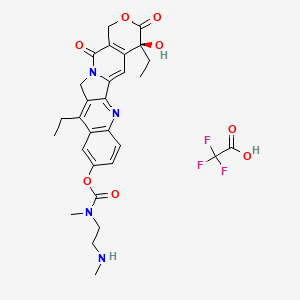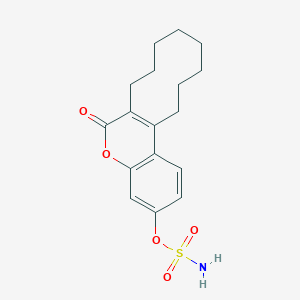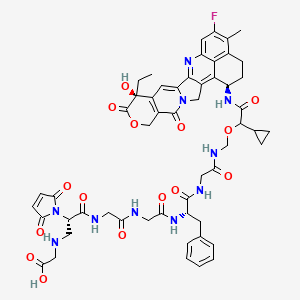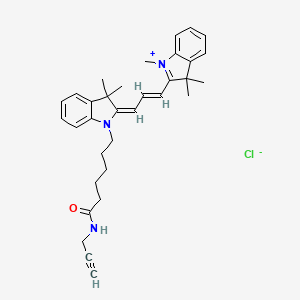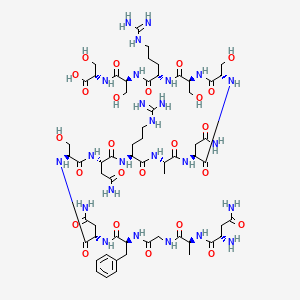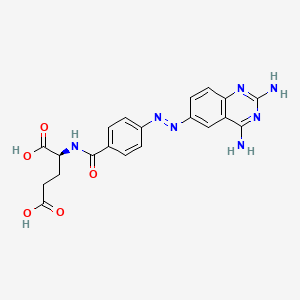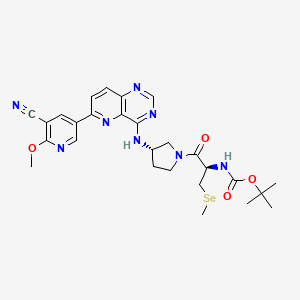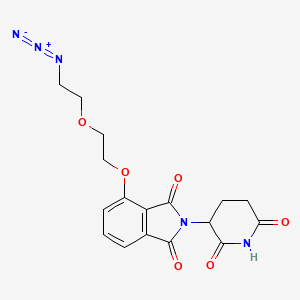
Thalidomide 4'-ether-PEG1-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide 4’-ether-PEG1-azide is a functionalized cereblon ligand used in the recruitment of CRBN protein. This compound is a derivative of thalidomide, incorporating a PEG1 linker with an azide terminal, making it suitable for conjugation to a target protein ligand. It is primarily used in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide 4’-ether-PEG1-azide involves multiple steps, starting with the functionalization of thalidomide to introduce the PEG1 linker and azide group. The general synthetic route includes:
Functionalization of Thalidomide: Thalidomide is first modified to introduce a reactive group that can be further functionalized.
Industrial Production Methods
Industrial production of Thalidomide 4’-ether-PEG1-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide 4’-ether-PEG1-azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azide salts, and the reactions are typically carried out in polar aprotic solvents.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Thalidomide Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Thalidomide 4’-ether-PEG1-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of novel therapeutic agents and drug discovery
Mécanisme D'action
Thalidomide 4’-ether-PEG1-azide exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG1 linker and azide group allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in targeting different proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, used as a sedative and in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties
Uniqueness
Thalidomide 4’-ether-PEG1-azide is unique due to its functionalization with a PEG1 linker and azide group, which allows for its use in the synthesis of PROTACs. This functionalization enhances its versatility and effectiveness in targeting and degrading specific proteins, making it a valuable tool in scientific research and drug discovery .
Propriétés
Formule moléculaire |
C17H17N5O6 |
|---|---|
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
4-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24) |
Clé InChI |
WCVIWNRCCKNKEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
